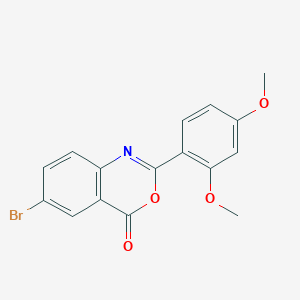
6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazinone family. This compound is characterized by the presence of a bromine atom at the 6th position and two methoxy groups at the 2nd and 4th positions on the phenyl ring. Benzoxazinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one typically involves the following steps:
Bromination: The starting material, 2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Cyclization: The brominated intermediate undergoes cyclization to form the final benzoxazinone structure. This step may require the use of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazinones, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is studied for its biological activities, including its effects on enzyme inhibition and cell signaling pathways.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in chemical biology research to study protein-ligand interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity. The compound can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
- 6-Bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Comparison
Compared to similar compounds, 6-Bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one is unique due to its benzoxazinone core structure. This structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry. The presence of the bromine atom and methoxy groups further enhances its reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C16H12BrNO4 |
|---|---|
Peso molecular |
362.17 g/mol |
Nombre IUPAC |
6-bromo-2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H12BrNO4/c1-20-10-4-5-11(14(8-10)21-2)15-18-13-6-3-9(17)7-12(13)16(19)22-15/h3-8H,1-2H3 |
Clave InChI |
ZJCGBDNXWJEDND-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12461395.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461396.png)
![2-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12461397.png)
![4-({[5-Oxo-5-({4-[(propan-2-yloxy)carbonyl]phenyl}amino)pentanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461400.png)
![3,3-dimethyl-2-oxobutyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12461401.png)
![Methyl (5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B12461404.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12461411.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide](/img/structure/B12461429.png)
![2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B12461432.png)
![Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12461433.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanamide](/img/structure/B12461437.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide](/img/structure/B12461451.png)
